

Comparative Docking Analysis of 1H-Inden-1-One Derivatives Against Key Protein Targets

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Compound of Interest

Compound Name: 1H-inden-1-one

Cat. No.: B1589033

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A comprehensive guide for researchers and drug development professionals on the binding affinities and interaction mechanisms of **1H-inden-1-one** derivatives with various therapeutically relevant proteins.

This guide provides an objective comparison of the molecular docking performance of various **1H-inden-1-one** and related indanone derivatives against a range of protein targets implicated in cancer, inflammation, and metabolic disorders. The data presented is collated from multiple independent research studies to offer a broad perspective on the potential of this chemical scaffold in drug discovery.

Data Presentation: Comparative Docking Scores

The following tables summarize the quantitative data from several molecular docking studies. It is important to note that direct comparison of binding energies between different studies should be approached with caution, as variations in docking software, force fields, and computational protocols can influence the results.

Derivative Class	Specific Derivative/Compound	Target Protein(s)	PDB ID	Binding Energy (kcal/mol) / Docking Score	Reference Compound	Reference Binding Energy (kcal/mol)
Indanone Derivatives	Isolated Indanone from <i>Fernandoa adenophylla</i>	Cyclooxygenase-1 (COX-1)	1EQG	-	-	-
Cyclooxygenase-2 (COX-2)	1CX2	-	-	-		
Tumor Necrosis Factor- α (TNF- α)	2AZ5	-	-	-		
5' AMP-activated protein kinase (AMPK)	3AQV	-	Dorsomorphin	-		
Indenyl-Thiazole/Formazan	Derivative 4	Colon Cancer Target	2A4L	-	Cisplatin	-
Derivative 6c	Colon Cancer Target	2A4L	-	Cisplatin	-	
Derivative 6d	Colon Cancer Target	2A4L	-	Cisplatin	-	

Derivative 6e	Colon Cancer Target	2A4L	-	Cisplatin	-
Derivative 10a	Colon Cancer Target	2A4L	-	Cisplatin	-
Derivative 10d	Gastric Cancer Target	2BID	-	-	-
Derivative 14a	Colon Cancer Target	2A4L	-	Cisplatin	-
Derivative 14b	Colon Cancer Target	2A4L	-	Cisplatin	-
2-Hydroxy-1H-indene-1,3(2H)-dione	Compound 7b	Fibroblast growth factor receptor 1 (FGFR1)	5EW8	IC50: 3.1 μ M	Erdafitinib -
Compound 9a	Fibroblast growth factor receptor 1 (FGFR1)	5EW8	IC50: 5.7 μ M	Erdafitinib	-
Compound 9b	Fibroblast growth factor receptor 1 (FGFR1)	5EW8	IC50: 3.3 μ M	Erdafitinib	-
Compound 9c	Fibroblast growth factor	5EW8	IC50: 4.1 μ M	Erdafitinib	-

receptor 1
(FGFR1)

Dihydro- 1H-indene	Compound 12d	Tubulin (Colchicine Binding Site)	IC50: 0.028–0.08 7 µM	Combretas tatin A-4 (CA-4)
		-		-

Note: Binding energy values were not consistently reported in all cited studies; instead, inhibitory concentrations (IC50) are provided where available as a measure of efficacy.

Experimental Protocols

The methodologies cited in this guide, while varying between studies, generally adhere to a standard workflow for molecular docking.

General Molecular Docking Protocol:

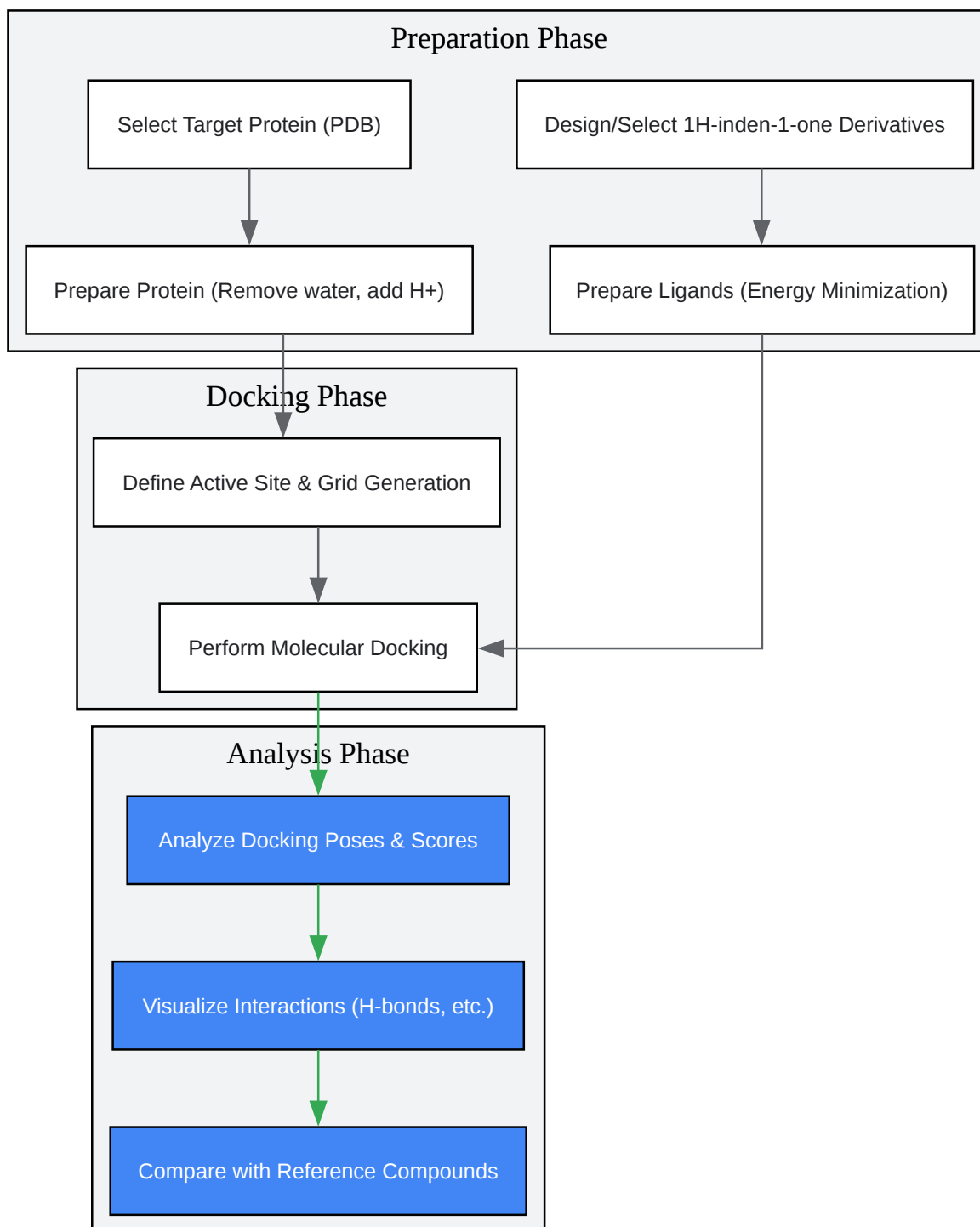
- **Protein Preparation:** The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules, co-ligands, and metal ions are typically removed. The protein structure is then prepared by adding hydrogen atoms and assigning appropriate charges, often using the protein preparation wizard in software like Schrödinger Maestro or AutoDock Tools.
- **Ligand Preparation:** The 2D or 3D structures of the **1H-inden-1-one** derivatives are drawn using chemical drawing software (e.g., ChemDraw) and converted to a 3D format. The ligands are then prepared by assigning charges, adding hydrogens, and minimizing their energy using a suitable force field (e.g., OPLS, MMFF94).
- **Grid Generation:** A docking grid is defined around the active site of the target protein. The active site is typically identified based on the location of the co-crystallized ligand in the PDB structure or through literature review.
- **Molecular Docking:** The prepared ligands are docked into the defined grid of the target protein using software such as AutoDock, Glide (Schrödinger), or MOE (Molecular Operating Environment). The docking algorithm samples various conformations and orientations of the

ligand within the active site and scores them based on a scoring function that estimates the binding affinity.

- **Analysis of Results:** The resulting docked poses are analyzed to identify the best-scoring conformation. The binding energy or docking score provides a quantitative estimate of the binding affinity. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the binding mode. For instance, in a study involving indenyl-thiazole derivatives, the docking analyses were performed using the Molecular Environment (MOE) software after preparing the compounds and the target protein structures (PDB IDs: 2A4L for colon cancer and 2BID for gastric cancer) by removing water molecules and performing 3D protonation.[\[1\]](#)

Visualizations

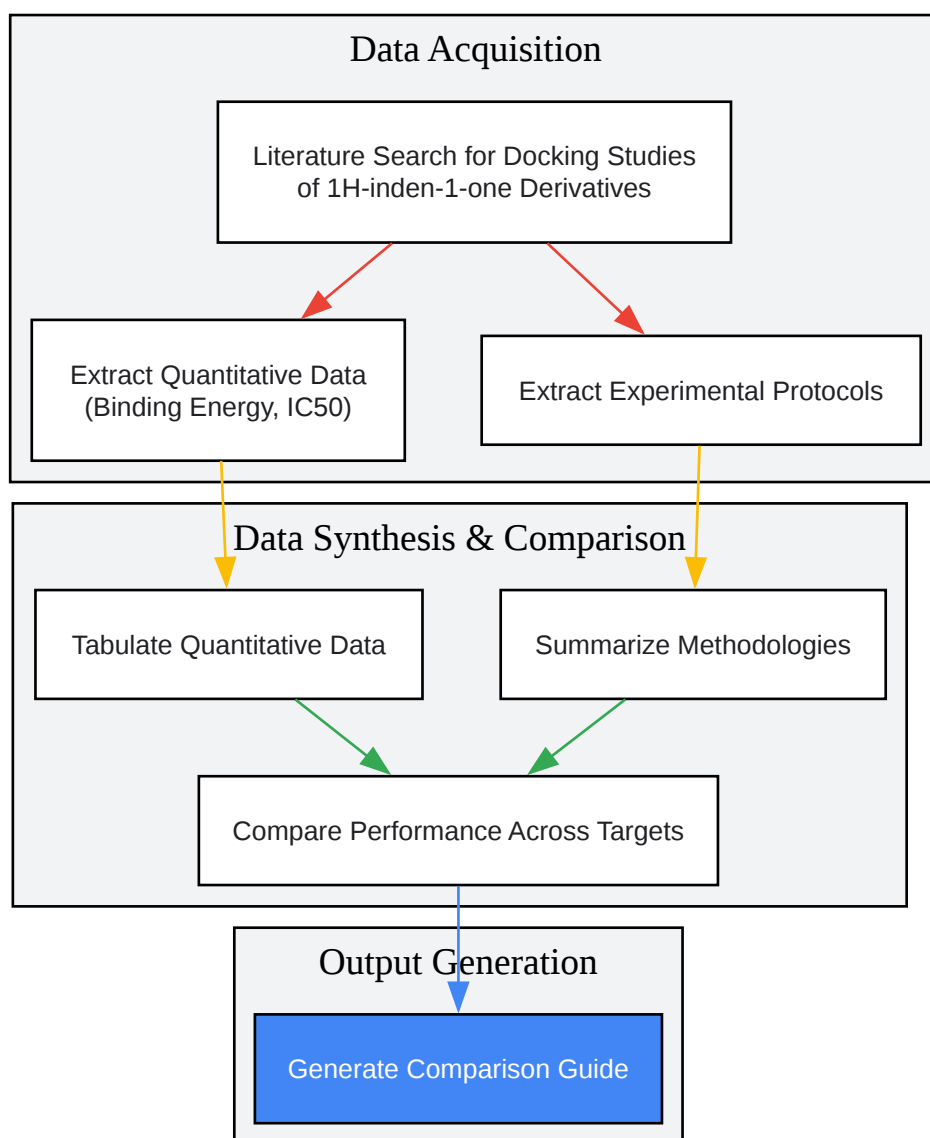
Experimental Workflow for In Silico Docking Studies



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Caption: A generalized workflow for computational molecular docking studies.

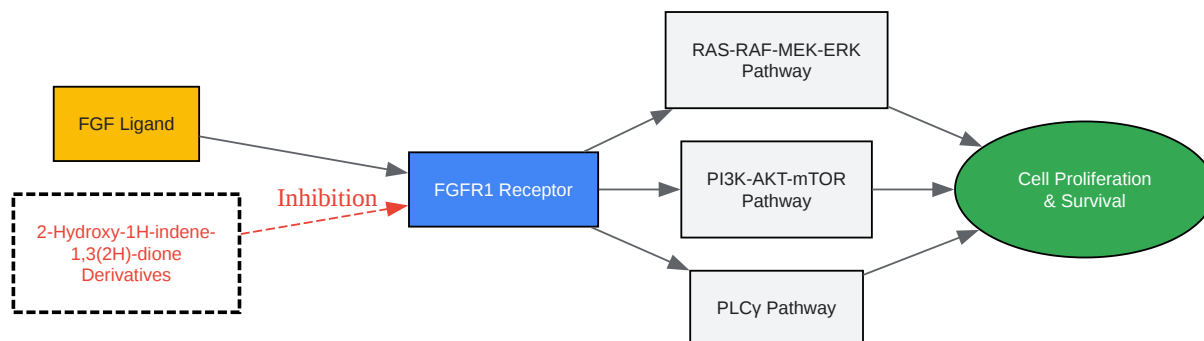
Logical Flow of Comparative Analysis



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Caption: The logical process for creating the comparative docking guide.

Example Signaling Pathway: FGFR1 in Cancer



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Caption: Inhibition of the FGFR1 signaling pathway by **1H-inden-1-one** derivatives.

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References

- 1. Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties - PMC [pmc.ncbi.nlm.nih.gov]
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